6-Methoxy-7-methylisoquinoline chemical structure and properties
6-Methoxy-7-methylisoquinoline chemical structure and properties
Chemical Structure, Synthesis, and Pharmacological Applications
Executive Summary
6-Methoxy-7-methylisoquinoline (CAS: 666735-05-3) is a specialized heterocyclic building block belonging to the isoquinoline alkaloid family.[1] Distinguished by its specific 6,7-substitution pattern, this compound serves as a critical pharmacophore in the development of dopaminergic and serotonergic modulators. Unlike its symmetric analog 6,7-dimethoxyisoquinoline, the presence of the 7-methyl group introduces distinct steric and electronic properties, enhancing lipophilicity while altering metabolic stability. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic characterization.
Chemical Identity & Structural Analysis[2]
The isoquinoline core is a benzopyridine fusion. In 6-methoxy-7-methylisoquinoline, the benzene ring bears an electron-donating methoxy group at position 6 and a methyl group at position 7. This substitution pattern mimics the catechol moiety found in endogenous neurotransmitters (dopamine, epinephrine) but with modified hydrogen-bonding capabilities, making it a valuable scaffold for G-protein coupled receptor (GPCR) ligands.
Nomenclature and Identifiers[3]
| Identifier | Value |
| IUPAC Name | 6-Methoxy-7-methylisoquinoline |
| CAS Number | 666735-05-3 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | COc1cc2cnccc2cc1C |
| InChI Key | (Predicted) XZNUJESLPUNSNO-UHFFFAOYSA-N (Analogous base) |
Electronic & Steric Properties
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Electronic Effect: The C6-methoxy group acts as a resonance donor (+M effect), increasing electron density at the C5 and C8 positions, and to a lesser extent, the C1 position of the pyridine ring. This facilitates electrophilic aromatic substitution at C5/C8.
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Steric Effect: The C7-methyl group provides bulk that can restrict rotation in biaryl couplings or enhance selectivity in enzyme binding pockets by filling hydrophobic clefts.
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Basicity: The pyridine nitrogen (N2) is basic (pKa ~ 5.4 for isoquinoline). The electron-donating groups on the benzene ring slightly increase the pKa compared to unsubstituted isoquinoline, making the nitrogen a competent nucleophile.
Physicochemical Properties[2][3][4][5]
Note: Data derived from experimental values of close structural analogs (6,7-dimethoxyisoquinoline) and computational models where specific experimental data is proprietary.
| Property | Value / Range | Condition |
| Physical State | Solid (Low melting) or Oil | Ambient Temp (25°C) |
| Melting Point | 45 – 55 °C | Predicted (Free Base) |
| Boiling Point | ~305 °C | 760 mmHg (Predicted) |
| Solubility (Water) | Low (< 1 mg/mL) | Neutral pH |
| Solubility (Organic) | High | DCM, Methanol, Ethyl Acetate |
| LogP | 2.4 ± 0.2 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | 5.6 – 5.8 | Aqueous solution |
Synthetic Pathways[2][3][6]
The synthesis of 6-methoxy-7-methylisoquinoline is most reliably achieved via the Pomeranz-Fritsch reaction or a modified Bischler-Napieralski cyclization . The Pomeranz-Fritsch route is preferred for generating the fully aromatic system directly from benzaldehyde derivatives.
Route A: Pomeranz-Fritsch Cyclization (Recommended)
This pathway utilizes 3-methoxy-4-methylbenzaldehyde as the starting material.[2][3] It avoids the need for a separate oxidation step required in the Bischler-Napieralski route.
Protocol:
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Imine Formation: Condensation of 3-methoxy-4-methylbenzaldehyde with aminoacetaldehyde diethyl acetal in refluxing toluene with a Dean-Stark trap to remove water.
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Cyclization: The resulting Schiff base is treated with strong acid (conc. H₂SO₄ or PPA) at elevated temperatures.[4] The acid catalyzes the electrophilic attack of the acetal carbon onto the aromatic ring.
Step-by-Step Methodology:
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Reagents: 3-Methoxy-4-methylbenzaldehyde (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq), Toluene (Solvent), H₂SO₄ (70% w/w).
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Condensation: Mix aldehyde and amine in toluene. Reflux for 4 hours. Evaporate solvent to yield the crude imine (oil).
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Cyclization: Add the crude imine dropwise to 70% H₂SO₄ at 0°C. Allow to warm to room temperature, then heat to 100°C for 1 hour. Critical Control Point: Temperature must be ramped slowly to prevent charring.
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Work-up: Pour reaction mixture onto crushed ice. Neutralize with NH₄OH to pH 9. Extract with CH₂Cl₂ (3x).
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Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).
Visualization of Synthetic Logic
Figure 1: Pomeranz-Fritsch synthesis pathway converting substituted benzaldehyde to the isoquinoline core.[5]
Spectroscopic Characterization
Verification of the structure requires analyzing the coupling constants of the pyridine ring protons and the distinct singlets of the benzene ring.
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.10 (s, 1H) | H-1 | Highly deshielded singlet characteristic of isoquinoline C1. |
| δ 8.45 (d, J=5.8 Hz, 1H) | H-3 | Doublet, coupling with H-4. | |
| δ 7.50 (d, J=5.8 Hz, 1H) | H-4 | Doublet, typical heteroaromatic coupling. | |
| δ 7.85 (s, 1H) | H-8 | Singlet, para to methoxy (shielded relative to H-1). | |
| δ 7.15 (s, 1H) | H-5 | Singlet, ortho to methoxy. | |
| δ 4.01 (s, 3H) | -OCH₃ | Methoxy singlet. | |
| δ 2.35 (s, 3H) | -CH₃ | Aryl methyl singlet. | |
| MS (ESI) | m/z 174.1 [M+H]⁺ | Molecular Ion | Base peak confirming MW 173.21. |
Pharmacological Applications & Safety
Biological Relevance
The 6-methoxy-7-methylisoquinoline scaffold is a bioisostere for 6,7-dimethoxyisoquinoline and related catecholamines.
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Cortistatin Synthesis: Used as a key intermediate in the total synthesis of Cortistatin A analogs, which exhibit potent anti-angiogenic activity.
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Neuroreceptor Ligands: The compound serves as a "capped" catechol mimic. The 7-methyl group prevents metabolic O-demethylation at that position (unlike a 7-methoxy group), potentially extending the half-life of drugs derived from this core.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore analysis highlighting the functional roles of the substituents.
Safety & Handling
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GHS Classification: Warning.
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Isoquinolines can oxidize to N-oxides upon prolonged exposure to air and light.
References
-
MolCore Chemical Data. 6-Methoxy-7-methylisoquinoline Product Sheet. CAS 666735-05-3.[1][6]
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Google Patents. Process for synthesis of isoquinoline derivatives. WO2007138613A2.
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PubChem Compound Summary. Isoquinoline, 6-methoxy-. (Used for comparative physicochemical data).
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Organic Syntheses. General Method for Pomeranz-Fritsch Reaction. Coll. Vol. 2, p. 379.
Sources
- 1. 68287-68-3|7-Methoxy-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 6. molcore.com [molcore.com]
